molecular formula C12H15ClO3 B1321577 4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde CAS No. 872183-59-0

4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde

Cat. No. B1321577
M. Wt: 242.7 g/mol
InChI Key: MCQWSEMSJCICFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde is a chemical compound with the CAS Number: 872183-59-0 . It has a molecular weight of 242.7 .


Molecular Structure Analysis

The IUPAC name for this compound is 4-sec-butoxy-3-chloro-5-methoxybenzaldehyde . The InChI code is 1S/C12H15ClO3/c1-4-8(2)16-12-10(13)5-9(7-14)6-11(12)15-3/h5-8H,4H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde is a chemical compound used in various synthetic processes. Its structure and properties allow it to be a precursor in the synthesis of complex molecules. For instance, similar halogenated vanillin derivatives have been synthesized for evaluating their antioxidant activity, showcasing the potential use of such compounds in creating antioxidant agents (Rijal, Haryadi, & Anwar, 2022). The solubility and activity coefficients of related compounds like 5-chloro-4-hydroxy-3-methoxybenzaldehyde have been studied, providing insights into their physical and chemical behavior in various conditions (Larachi, Leroux, Hamoudi, Bernis, & Sayari, 2000).

Biological Activities

Compounds with structural similarities to 4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde have been explored for their biological activities. For example, thiosemicarbazone derivatives derived from related benzaldehydes have shown significant in vitro DNA binding, cleavage, and antitumor activities, suggesting the potential use of such compounds in developing anticancer therapies (Hussein et al., 2015).

Material Science

In the field of material science, derivatives of benzaldehydes, including compounds structurally related to 4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde, have been utilized in synthesizing new materials with potential applications. Schiff bases derived from benzaldehydes have been investigated for their metal ion binding properties, which could be applied in creating new materials or sensors (Güler, Hayvalı, Dal, & Hökelek, 2012).

Photophysical Studies

Photophysical studies on halogenated and methoxy-substituted benzaldehydes, including compounds similar to 4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde, have revealed interesting properties such as UV-induced conformational isomerization and photochemical reactions. These studies provide valuable information for the development of photoresponsive materials and molecules (Ildiz, Konarska, & Fausto, 2019).

Molecular Docking and Theoretical Studies

Molecular docking and theoretical studies have been conducted on methoxybenzaldehydes to understand their intermolecular interactions and potential biological activities. Such studies can inform the design of new drugs and biological probes, illustrating the broad applicability of compounds like 4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde in scientific research (Ghalla, ISSAOUI, Bardak, & Atac, 2018).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-butan-2-yloxy-3-chloro-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-4-8(2)16-12-10(13)5-9(7-14)6-11(12)15-3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQWSEMSJCICFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1Cl)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611395
Record name 4-[(Butan-2-yl)oxy]-3-chloro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Sec-butoxy-3-chloro-5-methoxybenzaldehyde

CAS RN

872183-59-0
Record name 4-[(Butan-2-yl)oxy]-3-chloro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.